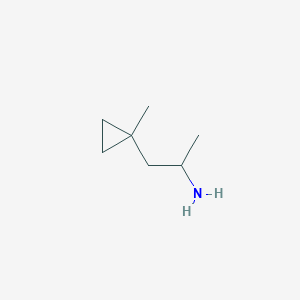
1-(1-Methylcyclopropyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylcyclopropyl)propan-2-amine, also known as methamphetamine, is a synthetic stimulant drug that affects the central nervous system. It is a highly addictive drug that is commonly abused for its euphoric effects. However,
Mecanismo De Acción
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to and blocking the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the release of feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
Methamphetamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and increases wakefulness. Chronic use of 1-(1-Methylcyclopropyl)propan-2-amineine can lead to a number of negative health effects, including addiction, psychosis, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methamphetamine has a number of advantages and limitations for lab experiments. It can be used as a tool to study the central nervous system and the effects of neurotransmitters on behavior. However, its addictive nature and potential for abuse make it difficult to use in human subjects. Additionally, the negative health effects associated with chronic use make it a potentially dangerous substance to work with.
Direcciones Futuras
There are a number of future directions for research on 1-(1-Methylcyclopropyl)propan-2-amineine. One area of interest is the development of medications to treat addiction to 1-(1-Methylcyclopropyl)propan-2-amineine. Another area of interest is the development of medications to treat the negative health effects associated with chronic use. Additionally, further research is needed to understand the long-term effects of 1-(1-Methylcyclopropyl)propan-2-amineine on the brain and body.
Conclusion:
In conclusion, 1-(1-Methylcyclopropyl)propan-2-amine, or 1-(1-Methylcyclopropyl)propan-2-amineine, is a synthetic stimulant drug that has been studied for its potential therapeutic effects. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure and euphoria. While it has a number of advantages for lab experiments, its addictive nature and potential for abuse make it a difficult substance to work with. Further research is needed to understand its long-term effects on the brain and body and to develop medications to treat addiction and negative health effects.
Métodos De Síntesis
Methamphetamine can be synthesized through various methods, including the Nagai method, the Leuckart method, and the Birch reduction method. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus. The Leuckart method involves the reaction of ephedrine or pseudoephedrine with formic acid and ammonium formate. The Birch reduction method involves the reaction of phenyl-2-propanone with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Methamphetamine has been used in scientific research for its potential therapeutic effects. It has been studied for its use in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. It has also been studied for its potential use in treating depression and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAAQZAAQYVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
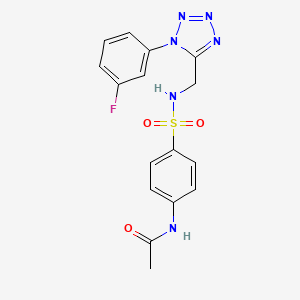
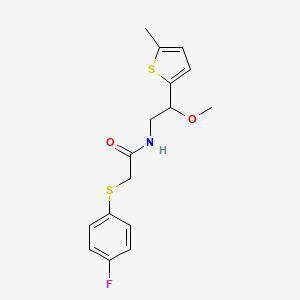
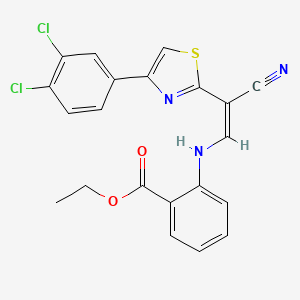

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)

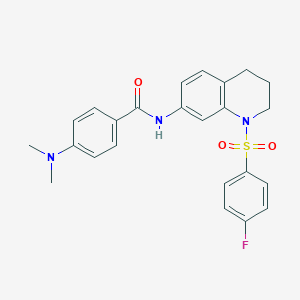

![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2791513.png)
![1,4-Dioxa-8-thiaspiro[4.5]decane](/img/structure/B2791515.png)